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Abstract

Propionitrile (CHsCH2CN), also known as ethyl cyanide or propanenitrile, is a versatile
aliphatic nitrile with significant applications as a polar aprotic solvent and a key intermediate in
organic synthesis. Its unique combination of physical and chemical properties makes it a
valuable compound in various industrial processes, including the production of
pharmaceuticals, agrochemicals, and other fine chemicals.[1] This guide provides a
comprehensive overview of the core physical and chemical characteristics of propionitrile,
detailed experimental protocols for property determination, and an analysis of its spectroscopic
data and reactivity. All quantitative data is presented in structured tables for clarity and ease of
comparison.

Physical Properties

Propionitrile is a colorless, volatile liquid characterized by a sweetish, ethereal odor.[2][3][4] It
IS a polar aprotic solvent, miscible with water and a wide range of common organic solvents
such as ethanol, diethyl ether, and dimethylformamide.[3][4][5][6] This high solubility in both
agueous and organic media underscores its utility in diverse reaction environments.[5]

Molecular Structure
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The structure of propionitrile consists of a three-carbon chain with a terminal nitrile group (-

C=N).

Caption: Molecular structure of propionitrile (CH3sCH2CN).

Tabulated Physical Data

The key physical properties of propionitrile are summarized in the table below for quick

reference.
Property Value Source(s)
IUPAC Name Propanenitrile [2]
Synonyms Ethyl cyanide, Cyanoethane [2][3]
Molecular Formula CsHsN [11[3][4]
Molecular Weight 55.08 g/mol [21[31[41[7118]
Appearance Colorless liquid [2][31[41[9]
Odor Pleasant, sweetish, ethereal [21[31[4]
Melting Point -93 °C t0 -92 °C [3][8][10][11][12]
Boiling Point 97 °C to 98 °C (at 760 mmHg) [B1[8][11][12]
Density 0.772 g/mL at 25 °C [31181[11]
0.782 glcm? at 20 °C [13][14]
Solubility in Water 100 g/L at 20 °C [13]
11.9 g/100g at 40°C [31[4]
Refractive Index (n2°/D) 1.366 [3][8][10][11][12]
Vapor Pressure 40 mmHg at 21.6 °C [7]
53.3 - 63.2 hPa at 22-25 °C [3][11]
Vapor Density 1.9 (Air=1) [71[14]
Dipole Moment 4.04D
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Chemical Properties and Reactivity

The chemical behavior of propionitrile is dominated by the reactivity of its nitrile (-C=N) group,
which is susceptible to various nucleophilic addition reactions.[1]

Hydrolysis

Propionitrile can be hydrolyzed under either acidic or alkaline conditions. The reaction
proceeds in two steps: first to form an intermediate amide (propanamide), which is then further
hydrolyzed to a carboxylic acid (propanoic acid) or its corresponding salt.[15] This reaction is a
fundamental pathway for converting nitriles into valuable carboxylic acids.[1]

Propionitrile
(CH3CH2CN)

H20, H* or OH~
(Step 1)

Propanamide
(CH3CH2CONHz2)

H20, H* H20, OH~-
(Step 2, Acidic) \(Step 2, Basic)

Propanoic Acid Propanoate Salt
(CH3CH2COOH) (CH3CH2COO0")

Click to download full resolution via product page
Caption: Reaction pathway for the hydrolysis of propionitrile.

» Acidic Hydrolysis: Heating propionitrile with a dilute mineral acid, such as hydrochloric or
sulfuric acid, yields propanoic acid and an ammonium salt.[15]

o Alkaline Hydrolysis: Heating with a base, like sodium hydroxide, produces a salt of propanoic
acid (e.g., sodium propanoate) and ammonia gas.[15]

Reduction
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The nitrile group can be readily reduced to a primary amine. A common method involves
catalytic hydrogenation using hydrogen gas with a metal catalyst (e.g., Nickel, Palladium) or
chemical reduction using reagents like lithium aluminum hydride (LiAIH4). This reaction
transforms propionitrile into propylamine, a key building block in synthesis.

Propionitrile
(CHsCH2CN)

[H]
(e.g., H2/Ni or LiAlHa4)

Propylamine
(CH3CH2CH2NHz2)

Click to download full resolution via product page

Caption: Reduction of propionitrile to propylamine.

Reaction with Grighard Reagents

Propionitrile reacts with Grignard reagents (R-MgX) to form ketones after hydrolysis of the
intermediate imine salt. This is a powerful carbon-carbon bond-forming reaction, allowing for
the synthesis of a wide variety of ketones.

Propionitrile
(CH3CH2CN)

1. R-MgX (Grignard)

Gntermediate Imine Salt)

2. HsO* (Hydrolysis)

Ketone
(CH3CH2COR)

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b7769516?utm_src=pdf-body
https://www.benchchem.com/product/b7769516?utm_src=pdf-body-img
https://www.benchchem.com/product/b7769516?utm_src=pdf-body
https://www.benchchem.com/product/b7769516?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7769516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Synthesis of a ketone from propionitrile via a Grignard reaction.

Incompatibility and Decomposition

Propionitrile is incompatible with strong oxidizing agents, strong acids, strong bases, and
strong reducing agents, with which it can react violently.[3][9][11] Upon heating to
decomposition, it emits highly toxic fumes, including hydrogen cyanide and oxides of nitrogen.

[9]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of propionitrile.

Characteristic Peaks /
Spectroscopy Type _ Source(s)
Signals

~2250 cm~! (strong, sharp

Infrared (IR) C=N stretch)

~2900-3000 cm~1 (C-H sp?3
stretch)

1H NMR (in CDCls) ~2.36 ppm (quartet, 2H, -CHz2-)  [2]

~1.30 ppm (triplet, 3H, -CHs) [2]

13C NMR (in CDClIs) ~121.0 ppm (-C=N)

~10.9 ppm (-CHz2-)

~10.6 ppm (-CHs)

m/z 55 (M*), 54 (M-H)*, 28
Mass Spectrometry (EI) [4][12]
(Cz2H4)*, 26 (CN)*

Safety and Handling

Propionitrile is a highly flammable and toxic substance that requires careful handling.[14] It is
readily absorbed through the skin and can be fatal if swallowed or in contact with skin.[7] In the
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body, it can metabolize to release cyanide.[4]

Safety Parameter Value Source(s)
Flash Point 2-6 °C (36-43 °F) [3][7][10][12][14]
Explosive Limits 3.1% (Lower), 14% (Upper) [A1[71114]
Autoignition Temp. 510 °C (950 °F) [14]

H225, H300, H310, H319,
H332

GHS Hazard Statements

Toxicity (LDso, oral, rat) 39 mg/kg [31[4]

Handling Precautions: Work should be conducted in a well-ventilated area or chemical fume
hood.[14] Personal protective equipment (PPE), including appropriate gloves, safety goggles,
and lab coats, is mandatory. All ignition sources must be eliminated from the work area.[13]

Experimental Protocols

Accurate determination of physical properties is essential for the characterization and quality
control of chemical substances.

Protocol: Determination of Boiling Point (Micro-Reflux
Method)

This method is suitable for small sample volumes and provides an accurate boiling point
measurement.

Methodology:

» Preparation: Place approximately 0.5 mL of the propionitrile sample into a small test tube
containing a magnetic stir bar.

e Setup: Clamp the test tube in a heating block placed on a magnetic stirrer. Insert a
thermometer into the test tube, ensuring the bulb is positioned just above the liquid surface
to measure the vapor temperature.
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e Heating: Turn on the stirrer and begin heating the block gently.

o Observation: Observe the sample until it begins to boil and a ring of condensing vapor
(refluxing) is visible on the walls of the test tube. The thermometer bulb should be at the level
of this ring.

o Measurement: Once the liquid is gently refluxing, the temperature reading on the
thermometer will stabilize. This stable temperature is the observed boiling point.

» Cooling: Remove the heat source and allow the apparatus to cool completely before
disassembly.

Caption: Workflow for boiling point determination by micro-reflux.

Protocol: Determination of Melting Point (Differential
Scanning Calorimetry - DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat
required to increase the temperature of a sample and a reference. It provides a highly accurate
melting point (Tm).

Methodology:

o Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of propionitrile into
a DSC sample pan. Seal the pan hermetically to prevent evaporation during the analysis. An
empty sealed pan is used as the reference.

¢ Instrument Setup: Place the sample and reference pans into the DSC cell. Program the
instrument with the desired temperature profile (e.g., cool to -120 °C, then heat at a constant
rate of 5-10 °C/min through the expected melting range).

e Analysis: Initiate the temperature program. The instrument measures the differential heat
flow between the sample and the reference as a function of temperature.

o Data Interpretation: The melting of the sample will appear as an endothermic peak on the
DSC thermogram. The temperature at the peak of this curve is typically taken as the melting
point (Tm). The onset temperature of the peak is also a critical data point.
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Caption: Experimental workflow for melting point analysis using DSC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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